N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring. Finally, the acetamide group is introduced through an acylation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
- N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to similar compounds .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring and subsequent acetamide formation. The detailed synthetic route typically involves:
- Formation of Oxadiazole : Reacting appropriate thiophenes with hydrazides to form 1,3,4-oxadiazoles.
- Acetamide Formation : Introducing the acetamido group through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-Acetyl derivative | A549 (lung cancer) | <0.14 | |
Similar oxadiazole | HCT116 (colon cancer) | 0.67 | |
Another derivative | MDA-MB-435 (melanoma) | 6.82 |
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to modulate various molecular targets:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds in this class have been shown to inhibit PTPs which are crucial in regulating cell signaling pathways involved in cancer progression .
- Induction of Apoptosis : Research indicates that derivatives can trigger apoptotic pathways in cancer cells. For instance, studies report IC50 values indicating effective apoptosis induction across several cancer types .
- Antiviral Activity : Some oxadiazole derivatives exhibit antiviral properties against RNA viruses, suggesting a broader spectrum of biological activity beyond anticancer effects .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Zhang et al. (2023) synthesized various 1,3,4-oxadiazole derivatives and assessed their anticancer activities using TRAP PCR-ELISA assays. The most potent compound showed an IC50 value significantly lower than standard controls .
- Research on Antiproliferative Effects : A study focusing on new oxadiazole derivatives reported that specific compounds exhibited remarkable antiproliferative activity against glioma and lung cancer cell lines with IC50 values as low as 1.59 µM .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-13-4-3-11(14(7-13)23-2)9-18-15(21)8-16-19-20-17(24-16)12-5-6-25-10-12/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAVHUMONZKJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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